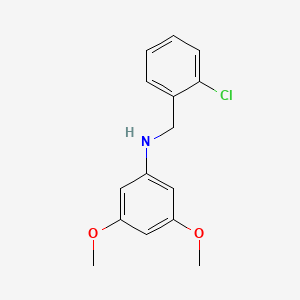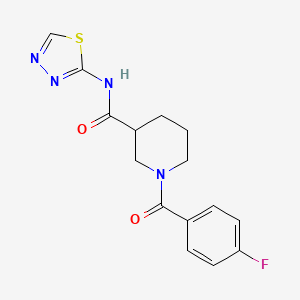![molecular formula C16H19BrN2O3S B6076374 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, which in turn leads to cell death. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to be particularly effective in cancer cells with defects in the BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to cause some side effects, such as nausea and vomiting, in clinical trials.
Advantages and Limitations for Lab Experiments
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy in killing cancer cells. However, its use in clinical trials has been limited by its potential side effects and the development of resistance in some cancer cells.
Future Directions
For 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole research include the development of more potent and selective PARP inhibitors, the identification of biomarkers that can predict response to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole treatment, and the investigation of combination therapies that can further enhance the effectiveness of 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole in cancer treatment. Additionally, further research is needed to understand the mechanisms of resistance to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole and to develop strategies to overcome it.
In conclusion, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a promising compound for cancer treatment that has shown effectiveness in enhancing the effectiveness of chemotherapy and radiation therapy. Its mechanism of action involves inhibition of PARP, leading to the accumulation of DNA damage in cancer cells. While it has some limitations and potential side effects, further research is needed to fully explore its potential in cancer treatment and to develop more effective therapies.
Synthesis Methods
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole can be synthesized through a multistep process involving the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-isopropylisoxazole. The final product is then purified through column chromatography.
Scientific Research Applications
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has also been shown to inhibit the repair of DNA damage in cancer cells, leading to increased cell death. Additionally, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to sensitize cancer cells to radiation therapy.
properties
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-11(2)16-10-14(18-22-16)15-4-3-9-19(15)23(20,21)13-7-5-12(17)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQHZKACDGMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)

![7-(dimethylamino)-2,8-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076313.png)


![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B6076341.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)